molecular formula C22H23N3O3 B2422936 2-(3-(4-ethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide CAS No. 899946-73-7

2-(3-(4-ethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide

Cat. No.: B2422936
CAS No.: 899946-73-7
M. Wt: 377.444
InChI Key: WUQADRQKABRMRM-UHFFFAOYSA-N
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Description

2-(3-(4-ethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives This compound is characterized by the presence of a pyridazinone ring, an ethylphenyl group, and a methoxyphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-ethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of 4-ethylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the pyridazinone core. The final step involves the acylation of the pyridazinone with 2-methoxybenzyl chloride in the presence of a base such as potassium carbonate to obtain the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-ethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase, which is relevant for neurodegenerative diseases like Alzheimer’s.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-(4-ethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This action is beneficial in conditions where acetylcholine levels are deficient, such as in Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

    3-(4-methoxyphenyl)-6-oxopyridazin-1-yl derivatives: These compounds share the pyridazinone core but differ in the substituents on the phenyl ring.

    N-substituted pyridazinones: Variations in the N-substituent can lead to differences in biological activity and chemical reactivity.

Uniqueness

2-(3-(4-ethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide is unique due to its specific combination of substituents, which confer distinct chemical properties and biological activities. Its dual functionality as both an enzyme inhibitor and a potential therapeutic agent highlights its versatility and potential for further development in various applications.

Properties

IUPAC Name

2-[3-(4-ethylphenyl)-6-oxopyridazin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-3-16-8-10-17(11-9-16)19-12-13-22(27)25(24-19)15-21(26)23-14-18-6-4-5-7-20(18)28-2/h4-13H,3,14-15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUQADRQKABRMRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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